N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide
Description
N-[4-[(E)-Hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is a pyrazole-based compound featuring a formamide group and an (E)-hydroxyiminomethyl substituent. The compound’s stability and reactivity are influenced by the conjugation of the formamide group with the pyrazole ring and the stereoelectronic effects of the hydroxyiminomethyl moiety .
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide |
InChI |
InChI=1S/C6H8N4O2/c1-10-6(7-4-11)5(2-8-10)3-9-12/h2-4,12H,1H3,(H,7,11)/b9-3+ |
InChI Key |
OQXAIBWZEONDPM-YCRREMRBSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)/C=N/O)NC=O |
Canonical SMILES |
CN1C(=C(C=N1)C=NO)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide typically involves the reaction of 2-methylpyrazole with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which helps in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as electrosynthesis, can be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The formamide group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, primary amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the formamide group can interact with various receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Triazole Cores
Several compounds share structural similarities with N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide, differing primarily in substituents and heterocyclic systems:
Key Observations :
- Substituent Effects: The presence of ethoxy or methyl groups in triazole-based analogues (e.g., compounds from ) enhances metabolic stability compared to unsubstituted derivatives.
- Heterocyclic Systems: Pyrazole (target compound) vs. triazole/imidazole (analogues) cores influence electronic properties.
Pharmacological Derivatives with Formamide Moieties
Formamide-containing drugs such as Milveterol Hydrochloride (a β2-adrenergic agonist) and Formoterol-related compounds (e.g., Formoterol related compound E) share functional similarities but differ in complexity and therapeutic targets:
- Milveterol Hydrochloride : Features a formamide group linked to a phenethylamine backbone. Its large molecular weight (471.98 g/mol) and multiple hydroxyl groups enhance receptor selectivity but reduce oral bioavailability compared to simpler pyrazole-formamide derivatives.
- Formoterol-related Compound E : Contains a formamide group and methoxy-substituted aromatic rings.
Metabolic Stability : Methyl groups in the target compound’s pyrazole ring (2-methyl) may reduce oxidative metabolism, as observed in methyl-substituted triazole derivatives , whereas bulkier substituents in Milveterol increase hepatic clearance .
Research Findings and Data
Spectral Characterization
- ¹H NMR: The target compound’s hydroxyiminomethyl group is expected to show a singlet near δ 8.3–8.5 (formamide proton) and a broad peak for the oxime hydroxyl (δ 10–12) .
- Mass Spectrometry : ESI-MS data for analogues (e.g., m/z 247–261) align with the target compound’s predicted molecular ion ([M+H]⁺ ≈ 210–220).
Biological Activity
N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyrazoles with various reagents to introduce the hydroxyimino and formamide functionalities. The general synthetic pathway includes:
- Formation of Hydroxyimino Group : The reaction of 2-methylpyrazole with hydroxylamine hydrochloride in a suitable solvent.
- Formamide Derivation : Subsequent reaction with formic acid or formamide to yield the target compound.
The reaction conditions can vary, but common solvents include ethanol or dimethylformamide (DMF) under reflux conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : Research indicates that similar pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 1.88 μM to 4.2 μM against MCF-7 and A375 cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[4-(hydroxyiminomethyl)-2-methylpyrazol-3-yl]formamide | A375 | 4.2 |
| Similar Pyrazole Derivative | MCF-7 | 1.88 |
| Another Analog | B16-F10 | 2.12 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. In animal models, compounds similar to this compound demonstrated reduced inflammation markers and improved recovery rates in induced inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:
- Inhibition of Enzyme Activity : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Modulation of Signaling Pathways : These compounds may modulate pathways such as NF-kB and MAPK, leading to altered expression of pro-inflammatory cytokines .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Case Study 1 : A study on a closely related pyrazole derivative showed promising results in reducing tumor size in murine models when administered at specific dosages over several weeks.
- Case Study 2 : Clinical trials involving similar compounds indicated a favorable safety profile and significant tumor reduction in patients with advanced-stage cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
